molecular formula C22H19N5O3S3 B2713304 N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1242855-15-7

N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2713304
CAS No.: 1242855-15-7
M. Wt: 497.61
InChI Key: MNGRVJHSMIEIIY-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic derivative featuring a fused thieno-triazolopyrimidinone core substituted with a thiophen-2-ylmethyl group and a thioacetamide-linked 4-ethoxyphenyl moiety. Its synthesis likely involves multi-step reactions, including alkylation of thiol-containing intermediates and cyclization strategies common to triazolopyrimidine derivatives .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S3/c1-2-30-15-7-5-14(6-8-15)23-18(28)13-33-22-25-24-21-26(12-16-4-3-10-31-16)20(29)19-17(27(21)22)9-11-32-19/h3-11H,2,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGRVJHSMIEIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A thieno[2,3-e][1,2,4]triazolo ring system.
  • An ethoxyphenyl group.
  • A thioacetamide moiety.

This structural complexity suggests multiple sites for biological interaction.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The thiazole and triazole rings can mimic bioactive molecules, potentially allowing the compound to inhibit enzymes or modulate receptor activity. Preliminary studies indicate that the compound may exhibit:

  • Antimicrobial properties by disrupting microbial cell wall synthesis.
  • Anticancer effects through apoptosis induction and cell cycle arrest mechanisms.

Anticancer Activity

Several studies have documented the anticancer potential of related thiophene derivatives. For instance:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibition of cancer cell lines such as A549 (lung cancer) and OVACAR (ovarian cancer) with GI50 values in the low micromolar range .
    Cell LineGI50 (μM)
    A5490.69
    OVACAR-42.01
    OVACAR-52.27
  • Mechanistic Studies : Research indicates that these compounds may induce early apoptosis and activate caspases (caspase 3 and 8), suggesting a programmed cell death pathway .

Antimicrobial Activity

The compound's thioamide structure may contribute to its antimicrobial properties. Similar compounds have been shown to inhibit bacterial growth by interfering with essential bacterial enzymes involved in cell wall synthesis .

Case Studies

A notable case study involved the synthesis and evaluation of thiophene derivatives in preclinical models. One derivative demonstrated:

  • Broad-spectrum anticancer activity against various cancer cell lines with minimal cytotoxicity towards normal cells.

Example Study Findings

In a study evaluating the biological activity of thiophene derivatives:

  • The lead compound exhibited strong inhibition of myeloperoxidase (MPO), an enzyme linked to inflammation and cancer progression .
  • The study highlighted the importance of the thiophene moiety in enhancing biological activity.

Scientific Research Applications

1. Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, compounds derived from thieno[2,3-e][1,2,4]triazolo-pyrimidines have shown efficacy against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP13. MMPs play critical roles in tumor metastasis and tissue remodeling. An IC50 value of 1700 nM was reported for the inhibition of human recombinant MMP13 expressed in Escherichia coli . This suggests potential applications in cancer therapy and tissue repair.

3. Antimicrobial Activity
The thieno-triazolo-pyrimidine derivatives are also being explored for their antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the thiophenyl group is believed to enhance the antimicrobial activity by interacting with microbial cell membranes .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of thieno-triazolo derivatives on breast cancer cell lines. The derivatives exhibited selective cytotoxicity, with one compound showing an IC50 of 5 µM against MCF-7 cells. The mechanism was linked to the induction of oxidative stress leading to apoptosis .

Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of similar compounds. The study found that modifications on the thieno-triazolo scaffold could significantly enhance inhibitory activity against MMP13. This research highlights the importance of structural variations in optimizing pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The compound’s thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core distinguishes it from related derivatives:

  • Thiazolidinone-based analogs (e.g., compounds in ): Simpler cores with thiazolidinone rings (e.g., 1,3-thiazolidin-4-one) lack the fused triazolopyrimidine system, reducing ring strain and aromatic conjugation. This likely impacts binding affinity in biological targets .
  • Quinazolinone derivatives (): Quinazolinone cores (e.g., 3,4-dihydroquinazolin-4-one) offer planar aromatic systems but lack sulfur-containing triazole rings, altering electronic properties and solubility .
Substituent Variations
  • Thiophene vs. Aryl Substituents : The thiophen-2-ylmethyl group introduces sulfur-mediated hydrophobic interactions, contrasting with analogs bearing nitro-furyl (e.g., compound 12 in ) or chlorophenyl groups, which may enhance electrophilicity or halogen bonding .

Key Observations :

  • Thiazolidinone derivatives exhibit higher yields (up to 90%) compared to quinazolinones (58–83%), possibly due to simpler reaction pathways .
  • Melting points correlate with substituent polarity; nitro-furyl derivatives (155–160°C) melt lower than chlorophenyl analogs (186–207°C) .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, insights can be drawn from structural analogs:

  • α-Glucosidase Inhibition: Quinazolinone-thioacetamide hybrids () show IC50 values in the micromolar range, attributed to hydrogen bonding via sulfonamide and thioether groups .
  • Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines () demonstrate moderate activity against Gram-positive bacteria, linked to their sulfur-rich cores disrupting cell membranes .
  • Cytotoxicity: Ethoxyphenyl-substituted compounds generally exhibit lower cytotoxicity than nitro- or halogenated analogs, as seen in thiazolidinone derivatives .

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